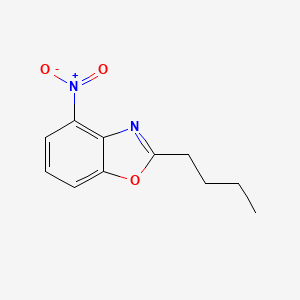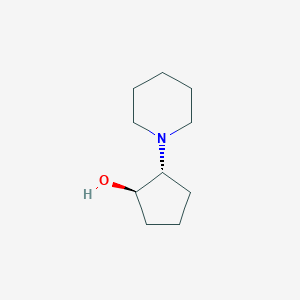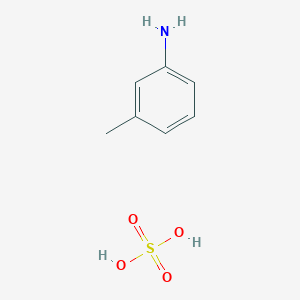
2-Butil-4-nitro-1,3-benzoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications . The presence of a nitro group and a butyl group in the structure of 2-Butyl-4-nitro-1,3-benzoxazole imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
2-Butyl-4-nitro-1,3-benzoxazole has a wide range of scientific research applications due to its unique chemical properties . In medicinal chemistry, it is explored for its potential antimicrobial, antifungal, and anticancer activities . The compound’s ability to inhibit DNA topoisomerases makes it a promising candidate for anticancer drug development . Additionally, it is used as an intermediate in the synthesis of other biologically active compounds .
In the field of materials science, 2-Butyl-4-nitro-1,3-benzoxazole is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
Target of Action
2-Butyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Pharmacokinetics
The compound’s molecular weight (22023) and physical form (liquid) suggest that it may have good bioavailability .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Análisis Bioquímico
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the benzoxazole derivative and the biomolecule .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-Butyl-4-nitro-1,3-benzoxazole, typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, the reaction between 2-aminophenol and an aldehyde in the presence of a magnetic solid acid nanocatalyst can yield benzoxazole derivatives with high efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and eco-friendly synthetic methodologies. The use of green chemistry principles, such as aqueous medium reactions and recyclable catalysts, is emphasized to minimize environmental impact . The choice of reaction conditions and catalysts is crucial for optimizing yield and purity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-4-nitro-1,3-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The nitro group in the compound can be reduced to an amino group under suitable conditions, while the butyl group can participate in substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 2-Butyl-4-nitro-1,3-benzoxazole include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.
Major Products Formed: The major products formed from the reactions of 2-Butyl-4-nitro-1,3-benzoxazole depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields 2-Butyl-4-amino-1,3-benzoxazole, while substitution reactions can introduce various functional groups at the butyl position .
Comparación Con Compuestos Similares
2-Butyl-4-nitro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as 2-Phenylbenzoxazole and 2-Methylbenzoxazole . While these compounds share a common benzoxazole core, the presence of different substituents imparts distinct chemical and biological properties . For instance, 2-Phenylbenzoxazole is known for its fluorescence properties, making it useful in imaging applications . In contrast, 2-Butyl-4-nitro-1,3-benzoxazole’s nitro group contributes to its antimicrobial and anticancer activities .
List of Similar Compounds
- 2-Phenylbenzoxazole
- 2-Methylbenzoxazole
- 2-(4-Butylphenyl)benzoxazole
- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine
Propiedades
IUPAC Name |
2-butyl-4-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIITKVVCDQJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)
![tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)






![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2517547.png)

![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)


